5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one
Description
5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one is a structurally complex ketone featuring a conjugated dienone system with methoxy and multiple methyl substituents. Its synthesis often involves multi-step reactions, including alkylation and cyclization, as seen in related compounds (e.g., benzmorpholine derivatives synthesized from methoxy-substituted intermediates) . The compound’s reactivity and stability are influenced by its conjugated double bonds and electron-donating methoxy group, which may affect its applications in organic synthesis or material science.
Properties
CAS No. |
647024-58-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one |
InChI |
InChI=1S/C14H24O2/c1-9(2)8-11(5)14(16-7)13(15)12(6)10(3)4/h9H,8H2,1-7H3 |
InChI Key |
RERWWGFLTBPVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C(C(=O)C(=C(C)C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3,6,8-tetramethylnona-2,5-dien-4-one and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the methoxylation process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,6,8-tetramethylnona-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The methoxy group and the nonadiene backbone play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Research Findings and Data
Reactivity Insights:
- Bromination of methoxy-substituted cyclohexanones (e.g., 5-methoxy-2,2,3,3-tetramethylcyclohexanone) yields unstable intermediates, suggesting the target compound’s methoxy group may similarly influence halogenation outcomes .
- Alkylation reactions under stannic chloride catalysis (used in methoxyacetophenone synthesis) highlight the need for controlled conditions to prevent side reactions in the target’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
